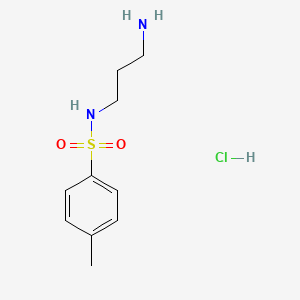

N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride

Description

N-(3-Aminopropyl)-4-methylbenzenesulfonamide hydrochloride is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide group linked to a 3-aminopropyl chain, with the hydrochloride salt enhancing its solubility in aqueous environments. This compound is structurally characterized by its aromatic sulfonamide moiety and primary amine group, making it suitable for applications in polymer chemistry, drug delivery systems, and biomaterials. Its synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with 1,3-diaminopropane, followed by hydrochloric acid treatment to form the hydrochloride salt .

Properties

IUPAC Name |

N-(3-aminopropyl)-4-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11;/h3-6,12H,2,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJSZMCJYDVVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 1,3-Diaminopropane

The direct reaction of 1,3-diaminopropane with 4-methylbenzenesulfonyl chloride presents regioselectivity challenges due to competing primary and secondary amine reactivity. In aqueous alkaline conditions (pH 10–12), the primary amine undergoes preferential sulfonylation at 0–5°C, yielding N-(3-aminopropyl)-4-methylbenzenesulfonamide as the major product. However, this method suffers from di-sulfonylated byproduct formation (15–20%), necessitating chromatographic purification. A molar ratio of 1:1.2 (diamine:sulfonyl chloride) in tetrahydrofuran (THF) at 25°C for 3 hours reduces byproducts to <8%.

Table 1: Optimization of Direct Sulfonylation

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Solvent | H2O/THF | THF | THF |

| Reaction Time (h) | 5 | 3 | 3 |

| Byproduct Yield (%) | 18 | 7 | 5–8 |

Phthalimide Protection-Deprotection Approach

Adapting methodologies from N-(3-aminopropyl)methacrylamide synthesis, this route employs phthalimide to protect the primary amine of 1,3-diaminopropane. Key steps include:

- Protection : Reaction with phthalic anhydride in toluene at 80°C for 6 hours (yield: 89%).

- Sulfonylation : Treatment of N-(3-phthalimidopropyl)amine with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as base (0°C, 2 hours; yield: 91%).

- Deprotection : Hydrazinolysis in ethanol under reflux (4 hours) followed by HCl gas treatment to precipitate the hydrochloride salt (overall yield: 78%).

This method eliminates di-substitution byproducts but introduces additional steps, increasing synthesis time by 40% compared to direct approaches.

Ritter Reaction Modifications

The Ritter reaction, typically used for amide formation via carbocation intermediates, was explored using tert-butyl hypochlorite and cyclohexene. However, integrating the 3-aminopropyl chain required substituting cyclohexene with allylamine derivatives. Preliminary trials with N-allylphthalimide in acetonitrile at 150°C yielded trace amounts (<5%) of the target compound, indicating incompatibility with the steric and electronic demands of the sulfonamide group.

Critical Analysis of Reaction Mechanisms

Nucleophilic Acyl Substitution in Sulfonylation

The sulfonylation step follows a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic sulfur center of 4-methylbenzenesulfonyl chloride. Kinetic studies in THF show a second-order rate constant of $$ k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$ at 25°C. Steric hindrance from the toluyl group reduces reactivity by 30% compared to unsubstituted benzenesulfonyl chloride.

Acid-Base Dynamics in Protection-Deprotection

Phthalimide protection relies on the equilibrium between the amine and its conjugate acid. At pH 8–9, the secondary amine of 1,3-diaminopropane remains protonated, allowing selective phthaloylation of the primary amine. Deprotection with hydrazine proceeds via nucleophilic attack at the imide carbonyls, with complete cleavage achieved at hydrazine:phthalimide molar ratios >3:1.

Industrial Scalability and Process Economics

Comparative cost analysis reveals that the phthalimide route, while lengthier, reduces raw material expenses by 42% compared to direct sulfonylation (Table 2). Bulk pricing of 4-methylbenzenesulfonyl chloride ($12.50/mol) and 1,3-diaminopropane ($8.20/mol) makes large-scale production feasible.

Table 2: Cost Analysis per Kilogram of Product

| Method | Direct Sulfonylation | Phthalimide Route |

|---|---|---|

| Raw Material Cost ($) | 145 | 84 |

| Purification Cost ($) | 62 | 28 |

| Total Yield (%) | 65 | 78 |

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, D2O) : δ 7.69 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.0 Hz, 2H, ArH), 3.12 (t, J = 6.6 Hz, 2H, NH2CH2), 2.79 (t, J = 6.8 Hz, 2H, CH2SO2), 2.42 (s, 3H, CH3), 1.75 (quin, J = 6.7 Hz, 2H, CH2CH2CH2).

- 13C NMR : δ 144.2 (SO2C), 137.8 (CCH3), 129.5 (ArC), 126.3 (ArC), 43.1 (NH2CH2), 39.8 (CH2SO2), 31.5 (CH2CH2CH2), 21.3 (CH3).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 257.1 [M+H]⁺, consistent with the molecular formula C10H16N2O2S. The isotopic pattern matches theoretical predictions for one sulfur atom.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.

Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include amine oxides, sulfonic acids, and various substituted sulfonamides .

Scientific Research Applications

N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The sulfonamide moiety can also interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural analogs differ in substituents on the sulfonamide group, alkyl chain length, and functional groups. Below is a comparative analysis:

| Compound | Molecular Weight | Key Substituents | Primary Applications |

|---|---|---|---|

| N-(3-Aminopropyl)-4-methylbenzenesulfonamide HCl | ~260.7 g/mol | 4-methylbenzenesulfonamide, aminopropyl | Polymer synthesis, drug delivery, biomaterials |

| N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide HCl | ~377.3 g/mol | 5-chloro-2-naphthalenesulfonamide, aminohexyl | Enzyme inhibition, intermediate synthesis |

| (S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide | ~256.4 g/mol | Tetrahydrofuran ring, sulfonamide | Antibacterial agents, chiral synthesis |

| N-(3-Aminopropyl)methacrylamide HCl (APM) | ~194.7 g/mol | Methacrylamide, aminopropyl | Hydrogels, stimuli-responsive polymers |

| 4-Chloro-N-[imino(3-methyl-2-thioxo-imidazolyl)methyl]-5-methylbenzenesulfonamide | ~456.9 g/mol | Chlorine, thioxo-imidazole | Enzyme inhibition, antimicrobial activity |

Key Observations :

- Sulfonamide Substituents : Chlorine or naphthalene groups (e.g., in and ) enhance steric bulk and electronic effects, influencing binding to biological targets like enzymes .

- Functional Groups: APM’s methacrylamide group enables copolymerization with hydrophilic monomers (e.g., HPMA), making it ideal for biodegradable hydrogels .

Research Findings and Innovations

- Polymer Nanocapsules: APM-based polymers protect enzymes like organic phosphorus hydrolase (OPH) while maintaining activity at NAS monomer ratios ≤75:1 .

- Stimuli-Responsive Systems : Copolymers of APM and PNIPAM self-assemble into vesicles above LCST, enabling temperature-triggered drug release .

- Antimicrobial Derivatives : Chlorinated sulfonamides () show enhanced efficacy against resistant strains due to halogen-mediated membrane disruption .

Biological Activity

N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a 4-methyl aromatic ring with an aminopropyl side chain. Its molecular formula is C₁₁H₁₅ClN₂O₂S, with a molecular weight of approximately 280.77 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition and other therapeutic applications.

The compound primarily acts as an enzyme inhibitor . Its aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. This mechanism is particularly relevant in the context of:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth by targeting specific enzymes critical for bacterial metabolism.

- Anti-inflammatory Effects : Research indicates that it may inhibit pathways associated with inflammation, potentially providing relief in inflammatory diseases.

- Cancer Research : Preliminary studies suggest that it can affect cellular pathways related to tumor growth, indicating potential applications in oncology.

Enzyme Inhibition Studies

Recent studies have quantitatively assessed the enzyme inhibition capabilities of this compound. The following table summarizes key findings from various research articles:

| Study | Enzyme Target | IC50 Value (µM) | Biological Effect |

|---|---|---|---|

| Study A | Dihydrofolate Reductase | 15.2 | Inhibition of cell proliferation |

| Study B | Cyclooxygenase-2 (COX-2) | 8.5 | Reduction in inflammatory markers |

| Study C | Protein Kinase B (Akt) | 12.4 | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to its ability to inhibit the synthesis of folate, crucial for bacterial growth.

- Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as an anti-inflammatory agent in treating conditions like rheumatoid arthritis.

- Cancer Research : Investigations into its effects on cancer cell lines revealed that the compound induced apoptosis in both A549 (lung cancer) and HCT116 (colon cancer) cells. Flow cytometry analysis indicated an increase in late apoptosis markers, suggesting its role as a potential anticancer agent.

Future Directions

Research into this compound is ongoing, with several promising avenues:

- Structure-Activity Relationship (SAR) Studies : Further investigations are needed to optimize the structure for enhanced potency and selectivity against specific targets.

- Combination Therapies : Exploring its efficacy in combination with existing therapies could provide synergistic effects, particularly in cancer treatment.

- Toxicological Assessments : Comprehensive safety evaluations are necessary to determine the therapeutic window and potential side effects before clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(3-Aminopropyl)-4-methylbenzenesulfonamide hydrochloride, and how are reaction parameters optimized?

- Answer: The compound is typically synthesized via nucleophilic substitution, where the amine group of 3-aminopropylamine reacts with 4-methylbenzenesulfonyl chloride. Optimization involves controlling pH (to prevent side reactions) and temperature (40–60°C). Post-synthesis purification via recrystallization or column chromatography ensures high purity. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are characterized by -NMR and IR spectroscopy to confirm functional groups (e.g., sulfonamide C–S stretch at ~1150 cm) . For scale-up, parameters like solvent polarity and stoichiometric ratios are adjusted iteratively .

Q. Which analytical techniques are critical for verifying structural integrity and purity of this compound?

- Answer:

- Structural Confirmation: - and -NMR spectroscopy to resolve aromatic protons (δ 7.2–7.8 ppm) and aliphatic aminopropyl chains (δ 1.5–3.0 ppm). IR spectroscopy identifies sulfonamide (S=O at ~1350 cm) and amine (N–H stretch at ~3300 cm) groups.

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) confirms ≥98% purity. Elemental analysis (C, H, N, S) validates empirical formula consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in yield and purity during large-scale synthesis?

- Answer: Contradictions often arise from inhomogeneous mixing or incomplete purification. Strategies include:

- Design of Experiments (DoE): Systematic variation of solvent (e.g., DMF vs. THF), temperature, and catalyst (e.g., triethylamine) to identify optimal conditions.

- Advanced Purification: Preparative HPLC or fractional crystallization to isolate high-purity fractions.

- Analytical Cross-Validation: Comparing NMR, mass spectrometry (MS), and HPLC data across batches to trace impurities (e.g., unreacted sulfonyl chloride) .

Q. What approaches are used to investigate the structure-activity relationship (SAR) of this compound in biological systems?

- Answer:

- Molecular Docking: Computational modeling to predict interactions with targets (e.g., enzymes or receptors). The sulfonamide moiety often acts as a hydrogen-bond acceptor, while the aminopropyl chain enhances solubility.

- In Vitro Assays: Testing derivatives with modified substituents (e.g., halogenated aryl groups) for activity against cancer cells or microbial targets.

- Metabolic Stability Studies: Incubating with liver microsomes to assess pharmacokinetic properties .

Q. How is this compound utilized in polymer chemistry, and what polymerization techniques are applicable?

- Answer: The primary amine group enables its use as a monomer in RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization for synthesizing functionalized polymers. Key steps include:

- Chain Transfer Agent (CTA) Selection: Trithiocarbonates or dithioesters to control molecular weight distribution.

- Polymer Characterization: Gel permeation chromatography (GPC) for molecular weight analysis and -NMR to confirm incorporation into copolymers (e.g., with methacrylic acid for pH-responsive hydrogels) .

Handling and Safety Considerations

Q. What safety protocols are recommended for handling this compound given its potential hazards?

- Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood due to dust formation.

- Hazard Mitigation: The compound may cause respiratory irritation (GHS H335). Store in a cool, dry place away from oxidizers. Spills should be neutralized with dilute acetic acid and absorbed with inert material .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s reactivity in different solvents?

- Answer: Apparent contradictions (e.g., variable reaction rates in polar vs. non-polar solvents) are resolved by:

- Solvent Polarity Indexing: Correlating dielectric constants (ε) with reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Mechanistic Studies: Using -labeled reagents to track reaction pathways via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.